N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with 1,3-dicarbonyl compounds to form the pyrazole ring. The methoxymethyl group can be introduced via a methylation reaction using methanol and an acid catalyst.
The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. The prop-2-enoyl group can be introduced through an acylation reaction using acryloyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and various nucleophiles.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide: Unique due to its specific combination of functional groups and rings.
Pyrazole derivatives: Similar in structure but may lack the piperidine ring or other functional groups.
Piperidine derivatives: Similar in structure but may lack the pyrazole ring or other functional groups.
Uniqueness
This compound is unique due to its combination of a pyrazole ring, a piperidine ring, and various functional groups
Properties
IUPAC Name |
N-[1-(methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-3-13(19)17-6-4-11(5-7-17)14(20)16-12-8-15-18(9-12)10-21-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHIDNPOXRMYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C=N1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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